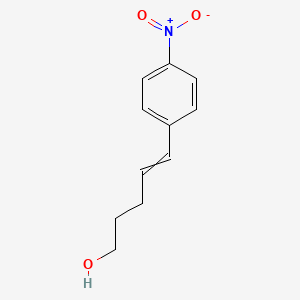

5-(4-Nitrophenyl)pent-4-en-1-ol

Description

The study of 5-(4-nitrophenyl)pent-4-en-1-ol is situated at the confluence of several key areas in organic chemistry, including the chemistry of nitro compounds, the reactivity of unsaturated alcohols, and the development of stereoselective transformations. Its molecular framework provides a versatile platform for the construction of more complex chemical entities, making it a valuable synthon for organic chemists.

Nitrophenyl-substituted alcohols are a class of compounds that have garnered considerable attention due to the profound electronic influence of the nitro group. The nitro group, being a strong electron-withdrawing group, significantly modulates the reactivity of the aromatic ring and any attached functional groups. This electronic perturbation is pivotal in a variety of synthetic transformations. For instance, the nitro group can activate the phenyl ring towards nucleophilic aromatic substitution, a reaction that is otherwise challenging for unsubstituted benzene (B151609) derivatives.

Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse range of functionalities, including anilines, amides, and diazonium salts, which are themselves versatile intermediates in the synthesis of pharmaceuticals, dyes, and materials. The presence of a hydroxyl group in the same molecule introduces a site for esterification, etherification, and oxidation reactions, further expanding the synthetic possibilities. The interplay between the nitro and hydroxyl groups can also influence the stereochemical outcome of reactions at or near the chiral centers, a critical aspect in the synthesis of enantiomerically pure compounds.

The molecular structure of this compound is characterized by a pent-4-en-1-ol backbone substituted with a 4-nitrophenyl group at the 5-position. This arrangement brings together three key functional groups: a primary alcohol (-OH), a carbon-carbon double bond (alkene), and a nitro-substituted aromatic ring.

The electronic interplay between these groups is a defining feature of the molecule's reactivity. The electron-withdrawing nitro group influences the electron density of the double bond and the phenyl ring. This can affect the regioselectivity and stereoselectivity of reactions involving the alkene, such as electrophilic additions and transition metal-catalyzed cross-coupling reactions. The primary alcohol, on the other hand, can act as a nucleophile or be converted into a good leaving group, enabling a variety of substitution and elimination reactions. The spatial proximity of these functional groups can also lead to intramolecular reactions, providing pathways to cyclic compounds.

The potential for functional group transformations in this compound is vast. The alkene can undergo hydrogenation, epoxidation, or dihydroxylation. The alcohol can be oxidized to an aldehyde or a carboxylic acid. The nitro group can be reduced to an amine, which can then be further functionalized. This rich chemical reactivity makes this compound a versatile building block in organic synthesis.

Table 1: Key Functional Groups and Their Potential Transformations in this compound

| Functional Group | Potential Reactions |

| Primary Alcohol (-OH) | Oxidation (to aldehyde/carboxylic acid), Esterification, Etherification, Conversion to leaving group (e.g., tosylate) |

| Alkene (C=C) | Hydrogenation, Halogenation, Epoxidation, Dihydroxylation, Ozonolysis, Cross-coupling reactions |

| 4-Nitrophenyl Group | Reduction of nitro group (to amine), Nucleophilic aromatic substitution |

While specific, large-scale research programs focused solely on this compound are not widely documented, its structural motifs are highly relevant to several active areas of research. The synthesis and application of molecules containing both alkene and alcohol functionalities (alkenols) are central to natural product synthesis and the development of new synthetic methods. For instance, the intramolecular cyclization of such compounds is a powerful strategy for the construction of carbocyclic and heterocyclic frameworks.

The academic relevance of this compound also lies in its potential use as a probe to study reaction mechanisms and the electronic effects of substituents. The well-defined placement of the nitro group allows for a systematic investigation of its influence on the reactivity of the alkene and alcohol moieties. Furthermore, the development of efficient and stereoselective synthetic routes to this compound and its derivatives is a challenging and academically valuable pursuit, often requiring the application of modern catalytic methods. Research in this area contributes to the broader field of organic synthesis by expanding the toolkit of available building blocks and reaction methodologies.

Table 2: Related Compounds and Their Research Significance

| Compound Name | CAS Number | Relevance to this compound |

| 5-(4-Nitrophenyl)-2,4-pentadien-1-al | 15171169-2 (related structure) | A structurally related compound with a conjugated system, used as a tracer in forensic science. nih.govresearchgate.net |

| 5-Phenylpent-4-en-1-ol | 13159-16-5 | The parent compound without the nitro group, providing a baseline for understanding the electronic effects of the nitro substituent. nih.gov |

| 4-Nitrophenol | 100-02-7 | A simple nitrophenyl compound that illustrates the fundamental properties of the nitrophenyl group, such as its use as a pH indicator and its role in synthesis. wikipedia.org |

| 4-Penten-1-ol | 821-09-0 | The parent alkenol without the phenyl or nitro group, representing the basic reactivity of the alcohol and alkene functionalities. nist.govsigmaaldrich.com |

| (1R,2R)-2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol | 1628898-52-1 | A more complex molecule containing the 4-nitrophenyl group, highlighting its incorporation into chiral structures. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

824431-49-4 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-(4-nitrophenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C11H13NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h2,4-8,13H,1,3,9H2 |

InChI Key |

UBFKXJALWKIYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 4 Nitrophenyl Pent 4 En 1 Ol

Retrosynthetic Analysis and Identification of Key Synthons

A retrosynthetic analysis of 5-(4-nitrophenyl)pent-4-en-1-ol reveals several logical bond disconnections, leading to readily available starting materials. The primary disconnection points are the C4-C5 double bond and the C-O bond of the alcohol.

Utilization of Pent-4-en-1-ol and its Derivatives as Core Building Blocks

One of the most straightforward retrosynthetic approaches involves disconnecting the C4-C5 bond, identifying pent-4-en-1-ol as a key building block. organic-chemistry.orgacs.org This five-carbon chain contains the necessary alcohol functionality at one end and a terminal alkene at the other, poised for coupling with an aryl partner. Pent-4-en-1-ol is a commercially available and versatile starting material in organic synthesis. organic-chemistry.orgacs.org Its derivatives, such as the corresponding aldehyde or protected alcohol, can also serve as crucial synthons depending on the chosen synthetic route.

Integration of 4-Nitroaryl Moieties in Carbon-Carbon Bond Formation

The other key synthon is the 4-nitrophenyl group. This moiety can be introduced through various carbon-carbon bond-forming reactions. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, making it a suitable partner in certain coupling reactions. Common precursors for introducing the 4-nitrophenyl group include 4-halonitrobenzenes (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) for palladium-catalyzed cross-coupling reactions, or the formation of a 4-nitrophenyl Grignard reagent from the corresponding halide.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic methodologies can be employed to construct this compound.

Palladium-Catalyzed Coupling Reactions for Alkenyl-Aryl Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, represent a powerful tool for forming the C-C bond between an aryl halide and an alkene. researchgate.net In this context, the reaction would involve the coupling of a 4-halonitrobenzene with pent-4-en-1-ol.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. The presence of an electron-withdrawing group like the nitro group on the aryl halide is known to be well-tolerated in Heck reactions.

A plausible synthetic route would be the reaction of 4-iodonitrobenzene with pent-4-en-1-ol in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

Table 1: Representative Conditions for a Heck Reaction

| Parameter | Condition |

| Aryl Halide | 4-Iodonitrobenzene |

| Alkenol | Pent-4-en-1-ol |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile or DMF |

| Temperature | 80-100 °C |

An analogous industrial application of the Heck reaction involves the coupling of an aryl iodide with an allylic alcohol to produce a ketone, a key step in the synthesis of the drug Singulair™. This precedent suggests that the direct coupling to form this compound is a viable strategy.

Strategies Involving Reduction of Carbonyl Precursors

An alternative approach involves the formation of a carbonyl precursor, specifically 5-(4-nitrophenyl)pent-4-en-1-al or the corresponding ketone, followed by its selective reduction to the allylic alcohol. The enone precursor could be synthesized via a Heck reaction between 4-iodonitrobenzene and a suitable enal or enone.

The key step in this strategy is the chemoselective 1,2-reduction of the α,β-unsaturated carbonyl compound to the allylic alcohol, without affecting the double bond or the nitro group. Several reducing agents are known to achieve this transformation. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium salt (Luche reduction), is a mild and effective reagent for the 1,2-reduction of enones. organic-chemistry.org This method is generally compatible with a variety of functional groups, including nitro groups.

Table 2: Reagents for the Selective Reduction of Enones to Allylic Alcohols

| Reagent System | Key Features |

| NaBH₄ / CeCl₃ | Luche reduction conditions, highly selective for 1,2-reduction. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be selective at low temperatures. |

| Lithium aluminium hydride (LiAlH₄) | Less selective, may also reduce the nitro group. |

Grignard-Type Reactions in Carbon Skeleton Construction

The construction of the carbon skeleton can also be achieved through a Grignard reaction. nih.gov This would involve the reaction of a 4-nitrophenylmagnesium halide with a suitable five-carbon electrophile. The preparation of 4-nitrophenylmagnesium bromide has been reported, making this a feasible approach. nih.gov

A viable synthetic pathway would be the reaction of 4-nitrophenylmagnesium bromide with 4-pentenal. The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl would form the desired carbon-carbon bond and, after an aqueous workup, would yield the target secondary allylic alcohol, this compound. masterorganicchemistry.com It is crucial to perform the reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. masterorganicchemistry.com

Table 3: Key Steps in a Grignard Synthesis Approach

| Step | Description |

| 1 | Formation of 4-nitrophenylmagnesium bromide from 4-bromonitrobenzene and magnesium metal in an ether solvent. |

| 2 | Reaction of the Grignard reagent with 4-pentenal. |

| 3 | Aqueous acidic workup to protonate the resulting alkoxide and yield the final alcohol. |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the synthesis of the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested outline, as no established synthetic protocols, stereoselective approaches, one-pot/multicomponent reactions, or green chemistry principles have been documented for this specific molecule. The information required to generate scientifically accurate content for the specified sections and subsections is absent from the public domain.

Any attempt to create the requested article would involve speculating on potential synthetic routes by drawing parallels with other compounds. This would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on "this compound".

Chemical Reactivity and Derivatization of 5 4 Nitrophenyl Pent 4 En 1 Ol

Reactivity of the Alkenyl Moiety

The carbon-carbon double bond in 5-(4-nitrophenyl)pent-4-en-1-ol is activated by its conjugation with the 4-nitrophenyl group, influencing its susceptibility to various transformations.

Olefinic Transformations (e.g., Hydrogenation, Oxidation, Cycloadditions)

Hydrogenation: The double bond and the nitro group are both susceptible to catalytic hydrogenation. The selective reduction of either group can be achieved by carefully selecting the catalyst and reaction conditions. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is known to reduce both nitroarenes and alkenes. acs.org The use of specific catalysts, such as iridium complexes with chiral ligands, has been shown to achieve enantioselective hydrogenation of β,β-disubstituted nitroalkenes, suggesting that similar strategies could be applied to this compound to yield chiral saturated nitroalkanes or aminoalkanes. rsc.org

Oxidation: While specific oxidation of the alkenyl moiety in this compound has not been extensively documented, analogous transformations on similar substrates suggest potential pathways. Oxidative cleavage of the double bond could lead to the formation of 4-nitrobenzaldehyde (B150856) and a C4-hydroxy aldehyde fragment. Reagents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under controlled conditions, are typically employed for such transformations.

Cycloadditions: The electron-deficient nature of the double bond, due to the influence of the nitro group, makes it a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). mdpi.comlibretexts.org Reaction with a suitable diene, such as cyclopentadiene, could yield norbornene derivatives. mdpi.comnih.gov The stereochemical outcome of such reactions is governed by orbital symmetry rules. libretexts.orgopenstax.org Furthermore, the activated alkene can participate in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or nitrylimines to form five-membered heterocyclic rings. mdpi.commdpi.com The regioselectivity of these cycloadditions is influenced by the electronic properties of both the alkene and the dipole. mdpi.com

Electrophilic and Radical Additions to the Double Bond

Electrophilic Additions: The addition of electrophiles to the double bond is expected to follow Markovnikov's rule, with the initial attack occurring at the carbon atom further from the electron-withdrawing nitrophenyl group, leading to the formation of a more stable benzylic carbocation. For example, the hydrobromination of styrene (B11656) proceeds via a benzylic carbocation intermediate. ucalgary.ca However, the strong electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the double bond, potentially requiring harsher reaction conditions compared to unsubstituted styrenes.

Radical Additions: The double bond in this compound is a good acceptor for radical species. Radical additions to nitrostyrene (B7858105) derivatives have been well-documented. mdpi.com These reactions can proceed via an addition-elimination mechanism, leading to the substitution of the nitro group, or through a conjugate addition pathway. mdpi.com Photoredox catalysis has emerged as a powerful tool for generating radicals that can add to styrenes and other activated alkenes. nih.gov For instance, acyl radicals generated from aldehydes can add to styrenes in the presence of a photocatalyst. nih.gov

A summary of potential addition reactions to the alkenyl moiety is presented below:

| Reaction Type | Reagent/Catalyst | Expected Product |

| Electrophilic Addition | HBr | 5-Bromo-5-(4-nitrophenyl)pentan-1-ol |

| Radical Addition | R• (e.g., from a radical initiator) | Adduct of the radical across the double bond |

| Michael Addition | Nucleophile (e.g., malonate ester) | Conjugate addition product |

Intramolecular Cyclization Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule allows for the possibility of intramolecular cyclization. Acid-catalyzed cyclization of alkenyl alcohols is a common method for the synthesis of cyclic ethers like tetrahydropyrans. researchgate.netmdpi.com In the case of this compound, an intramolecular hydroalkoxylation could potentially lead to the formation of a substituted tetrahydropyran (B127337) ring.

Another potential cyclization pathway involves the reduction of the nitro group to an amino group, followed by intramolecular cyclization. The resulting aniline (B41778) derivative could undergo a variety of cyclization reactions, depending on the conditions. For example, reductive cyclization of o-nitrophenyl propargyl alcohols is a known method for the synthesis of quinolines. organic-chemistry.org While the substrate is different, this suggests that the amino group formed from the reduction of this compound could participate in cyclization reactions with the nearby alkyl chain.

Transformations of the Hydroxyl Functional Group

The primary hydroxyl group in this compound is a versatile handle for a range of functional group interconversions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgmsu.edulibretexts.org

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. msu.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or ruthenium-based catalysts with an oxidant like oxygen, will oxidize the primary alcohol directly to the corresponding carboxylic acid. msu.edursc.org The oxidation of a primary alcohol to a carboxylic acid often proceeds through an aldehyde intermediate, which is then further oxidized. wikipedia.orglibretexts.org

The following table summarizes common oxidation reactions of the hydroxyl group:

| Product | Reagent |

| 5-(4-Nitrophenyl)pent-4-enal | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) |

| 5-(4-Nitrophenyl)pent-4-enoic acid | Potassium Permanganate (KMnO₄) or Jones Reagent |

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a more reactive pathway to the ester.

Formation of Activated Alcohol Derivatives

The primary alcohol group in this compound can be readily converted into a better leaving group to facilitate nucleophilic substitution reactions. This "activation" is a common strategy in organic synthesis to enhance the reactivity of alcohols.

Standard methods for alcohol activation can be applied to this compound. These include conversion to sulfonate esters, such as tosylates (by reaction with p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride), typically in the presence of a base like pyridine or triethylamine. Another approach is the conversion of the alcohol to an alkyl halide, for instance, by using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

A more specialized method involves the use of 4-nitrophenyl chloroformate. This reagent reacts with alcohols to form 4-nitrophenyl carbonates. instras.com This carbonate derivative serves as an activated form of the alcohol, which can then be used in further synthetic steps, such as the construction of "caged compounds". instras.com

Table 1: Common Reactions for Alcohol Activation

| Reagent | Resulting Derivative | Purpose |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate | Creates a good leaving group for SN2 reactions. |

| Methanesulfonyl chloride (MsCl) | Mesylate | Similar to tosylate, creates a good leaving group. |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Converts alcohol to a halide for substitution. |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Converts alcohol to a halide for substitution. |

| 4-Nitrophenyl chloroformate | 4-Nitrophenyl carbonate | Forms an activated carbonate for further functionalization. instras.com |

Reactivity of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a key modulator of the molecule's reactivity, primarily due to the strong electron-withdrawing nature of the nitro (NO₂) substituent.

The nitro group of this compound can be reduced to an amino group (NH₂), which opens up a vast array of further chemical modifications. The resulting 5-(4-aminophenyl)pent-4-en-1-ol is a valuable synthetic intermediate. However, a significant challenge in this transformation is the potential for simultaneous reduction of the alkene double bond.

Several methods have been explored for the selective reduction of a nitro group in the presence of an alkene. researchgate.net Common reducing agents include:

Fe/NH₄Cl in ethanol at reflux temperature. researchgate.net

Hydrazine hydrate (B1144303) with FeCl₃·6H₂O and activated carbon under an inert atmosphere has been shown to be effective for the selective reduction of the nitro group in 4-nitrostilbenes. researchgate.net

Sodium sulfide (B99878) in ethanol is another option for orthogonal reduction in the presence of an alkene. researchgate.net

Other reagents like Zn/NH₄Cl in methanol have also been used successfully. researchgate.net

The choice of reducing agent is critical to avoid unwanted side reactions. For instance, catalytic hydrogenation with Pd/C is known to reduce both the nitro group and the double bond. researchgate.net

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features | Reference |

| Fe/NH₄Cl, Ethanol (reflux) | Common and effective method. | researchgate.net |

| Hydrazine hydrate, FeCl₃·6H₂O, Activated Carbon | High selectivity for nitro group in similar systems. | researchgate.net |

| Sodium sulfide, Ethanol | Orthogonal reduction preserving the alkene. | researchgate.net |

| Zn/NH₄Cl, Methanol | Another viable selective reduction method. | researchgate.net |

The resulting aminophenyl derivative is a precursor for the synthesis of various compounds, including those with potential applications in pharmaceuticals, such as antifungal agents. researchgate.net

The 4-nitrophenyl group is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. The nitro group directs incoming electrophiles to the meta position, but the reaction rates are generally very slow.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS). In NAS reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While the parent this compound does not have a suitable leaving group on the ring for a typical NAS reaction, derivatives with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group would be highly reactive towards nucleophiles.

Kinetic studies on similar systems, such as the reaction of 4-nitrophenyl chlorothionoformates with phenoxide ions, demonstrate the susceptibility of the 4-nitrophenyl moiety to nucleophilic attack. nih.gov

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the phenyl ring of this compound has several significant electronic effects:

Activation of the Alkene: The electron-withdrawing nitro group can make the double bond more susceptible to nucleophilic attack, particularly in Michael-type additions if the conjugation were extended.

Increased Acidity of Proximal Protons: Protons on the carbon adjacent to the nitrophenyl group can exhibit increased acidity.

Influence on Reaction Mechanisms: The electron-withdrawing effect can influence the rates and mechanisms of reactions elsewhere in the molecule. For instance, in reactions involving the formation of intermediates, the nitro group can stabilize anionic character. Kinetic studies on the reactions of 4-nitrophenyl derivatives with amines have shown that the 4-nitro substituent leads to a more positive reaction center, making it more susceptible to nucleophilic attack compared to its 3-nitro counterpart. nih.gov

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in this compound makes it a candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org

One potential tandem reaction involves the reduction of the nitro group followed by an intramolecular cyclization. For example, reduction of o-nitrophenyl propargyl alcohols with reagents like Fe/HCl or Zn/AcOH can trigger a cyclization to form quinolines. organic-chemistry.org A similar strategy could be envisioned for derivatives of this compound, where reduction of the nitro group to an amine could be followed by an intramolecular reaction with the alkene or a derivative of the alcohol.

Additionally, tandem processes involving the alcohol functionality are also possible. For example, a tandem oxidation and dehydroformylation can convert alcohols into alkenes. nih.gov Such strategies could be adapted to modify the structure of this compound in a controlled manner.

Functionalization for Further Synthetic Utility

This compound can be functionalized in numerous ways to serve as a versatile building block in organic synthesis. The reactivity of its functional groups allows for the introduction of new moieties and the construction of more complex molecular architectures.

Derivatization of the Amino Group: Following the reduction of the nitro group, the resulting aniline derivative can undergo a wide range of reactions. These include diazotization followed by Sandmeyer reactions to introduce various substituents, acylation to form amides, and alkylation to form substituted amines.

Reactions of the Alkene: The double bond can participate in various addition reactions, such as hydrogenation (if desired), halogenation, and epoxidation.

Use in Multicomponent Reactions: The alcohol functionality can be utilized in multicomponent reactions, which are efficient processes for building molecular complexity. rsc.org

The combination of these functionalization strategies makes this compound and its derivatives valuable intermediates for the synthesis of a wide range of organic molecules, including heterocycles and compounds with potential biological activity. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 4 Nitrophenyl Pent 4 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the configuration of double bonds and the preferred conformations in solution. For 5-(4-Nitrophenyl)pent-4-en-1-ol, a detailed ¹H and ¹³C NMR analysis, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would be required to unambiguously assign all proton and carbon signals.

Specifically, the coupling constants between the vinylic protons would be crucial in establishing the E or Z configuration of the double bond. The chemical shifts of the aromatic protons on the nitrophenyl ring would provide information about the electronic environment, while the signals from the pentenol chain would confirm the connectivity of the atoms.

However, a thorough search of scientific databases did not yield any published NMR spectroscopic data specifically for this compound.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| No data available | No data available |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing intermolecular interactions, such as hydrogen bonding. In the case of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), the nitro (NO₂) group, and the aromatic ring.

The position and shape of the -OH stretching band could indicate the extent of hydrogen bonding in the sample. The symmetric and asymmetric stretching vibrations of the NO₂ group would be prominent, and the C-H stretching and bending vibrations would confirm the presence of both aliphatic and aromatic moieties.

Despite the theoretical utility of these techniques, no experimental IR or Raman spectra for this compound are available in the public domain.

| Expected Vibrational Frequencies (cm⁻¹) |

| No data available |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, it is possible to deduce the structure of the molecule. For this compound, HRMS would confirm the molecular formula C₁₁H₁₃NO₃.

Typical fragmentation pathways would likely involve the loss of water from the alcohol, cleavage of the pentenyl chain, and fragmentation of the nitrophenyl group. The resulting mass-to-charge ratios of the fragment ions would provide valuable structural information.

No specific high-resolution mass spectrometry data or fragmentation studies for this compound have been reported in the literature.

| Expected Fragmentation Data |

| No data available |

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate any crystal structure data for this compound.

| Crystallographic Data |

| No data available |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Assignment (if chiral derivatives are formed)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, through asymmetric synthesis or derivatization of the alcohol or double bond, would produce enantiomers.

If chiral derivatives were to be synthesized, CD and ORD spectroscopy would be instrumental in determining the enantiomeric excess and could be used, in conjunction with theoretical calculations, to assign the absolute configuration of the stereocenters.

As there are no reports on the synthesis of chiral derivatives of this compound, no chiroptical spectroscopic data is available.

Computational and Theoretical Studies on 5 4 Nitrophenyl Pent 4 En 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-(4-nitrophenyl)pent-4-en-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

The geometry optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. In the case of this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly influence the electronic distribution in the phenyl ring and the adjacent double bond. This would likely lead to a shortening of the C-N bond and a polarization of the C=C bond. The flexible pentenol chain can adopt various conformations, and DFT calculations help identify the most stable one by minimizing steric hindrance.

The electronic structure analysis reveals how electrons are distributed within the molecule. The nitro group's strong electron-withdrawing nature pulls electron density from the phenyl ring, which in turn affects the vinyl group. This electronic effect is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Angstroms or Degrees) |

| C-NO₂ Bond Length | ~1.47 Å |

| C=C Bond Length | ~1.34 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-C Angle in Alkene | ~125° |

| O-H Bond Length | ~0.96 Å |

Note: These are typical values based on DFT calculations of similar molecules and serve as an illustrative example.

Exploration of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the reaction mechanism. For this compound, the conjugated system of the nitrophenyl group and the double bond is a likely site for various reactions. One such reaction is the electrophilic addition to the C=C double bond. The nitro group, being strongly deactivating, makes the double bond electron-poor and susceptible to attack by certain nucleophiles.

Transition state analysis is a critical component of studying reaction mechanisms. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Using DFT, researchers can locate the transition state structure for a proposed reaction of this compound. For instance, in an electrophilic addition reaction, the transition state would involve the partial formation of a new bond with the electrophile and the partial breaking of the C=C pi bond. lasalle.eduyoutube.com The energy of this transition state, relative to the reactants, gives the activation barrier. Kinetic studies on related compounds like 4-nitrophenyl nicotinate (B505614) have shown that reactions can proceed through a stepwise mechanism involving a tetrahedral intermediate. d-nb.info Similar detailed mechanistic pathways can be computationally explored for the title compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexible five-carbon chain of this compound can rotate around its single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule.

To map the PES, specific dihedral angles along the pentenol chain are systematically varied, and the energy of the molecule is calculated at each step. This process, often called a "scan," reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for conformational changes. For the pentenol chain, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. The interactions between the terminal hydroxyl group and the nitrophenyl moiety, as well as steric clashes between hydrogen atoms, will dictate the preferred conformations. lumenlearning.comyoutube.comdalalinstitute.com Studies on substituted cyclohexanes have established the energetic cost of such steric interactions, providing a framework for understanding the conformational preferences in aliphatic chains. libretexts.org

Table 2: Hypothetical Relative Energies of Conformers of the Pentenol Chain

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |

| Anti (180°) | 0 (most stable) |

| Gauche (60°) | 0.9 |

| Eclipsed (0°) | 5.0 (least stable) |

Note: These are illustrative values based on the conformational analysis of butane (B89635) and similar acyclic systems.

Prediction of Spectroscopic Properties and Validation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.infonih.govyoutube.comnih.gov For this compound, calculating these spectra can aid in its identification and structural elucidation.

To predict NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated for the optimized geometry of the molecule. These shielding tensors are then converted into chemical shifts, which can be directly compared to experimental NMR data. d-nb.info The accuracy of these predictions has been shown to improve when considering conformational averaging. d-nb.info

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, the N-O bonds in the nitro group, or the C=C bond. The intensities of these vibrations are also calculated, allowing for the generation of a theoretical IR spectrum. A comparison of the predicted spectrum with an experimental one can confirm the presence of key functional groups and validate the computed structure. youtube.com

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (OH proton) | ~3.5 ppm | (Requires experimental data) |

| ¹³C NMR (C=C carbons) | 120-140 ppm | (Requires experimental data) |

| IR (NO₂ stretch) | ~1520 cm⁻¹ | (Requires experimental data) |

| IR (O-H stretch) | ~3400 cm⁻¹ | (Requires experimental data) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting the reactivity of a molecule. imperial.ac.ukyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is where the molecule's most available electrons reside, making it the site of nucleophilic character. The LUMO represents the most accessible empty orbital, indicating the site of electrophilic character.

For this compound, an FMO analysis would reveal the distribution and energies of these key orbitals. The electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and the LUMO, making the molecule a better electron acceptor. The LUMO is likely to be localized over the nitrophenyl ring and the conjugated double bond, indicating that these are the most probable sites for nucleophilic attack. The HOMO, on the other hand, might have significant contributions from the oxygen of the hydroxyl group and the pi system, suggesting these as potential sites for electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 4: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These values are estimations based on FMO analyses of similar conjugated nitro compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent) and then calculating the forces between all atoms and how their positions change over nanoseconds or even microseconds.

These simulations can reveal how the molecule moves, flexes, and interacts with its environment. For example, an MD simulation could show how the flexible pentenol chain folds and unfolds in solution and how solvent molecules arrange themselves around the polar hydroxyl and nitro groups and the nonpolar phenyl ring. This provides a detailed picture of the solvation shell. Furthermore, MD can be used to study the transport of the molecule through different environments or its interaction with other molecules, which is particularly relevant for understanding its behavior in biological or material science contexts. The choice of an appropriate force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of MD simulations.

Applications of 5 4 Nitrophenyl Pent 4 En 1 Ol in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

Theoretically, 5-(4-Nitrophenyl)pent-4-en-1-ol could serve as a starting material for multi-step syntheses. The alkene could be used as a handle for carbon-carbon bond-forming reactions like the Heck or Suzuki couplings, potentially after conversion of the alcohol to a more suitable leaving group. The nitro group could be reduced to an amine, which could then be used to build more complex nitrogen-containing scaffolds. However, no concrete examples of its use in this capacity have been reported.

Building Block for Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it a plausible candidate for the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions could potentially lead to the formation of various oxygen- or nitrogen-containing rings, depending on the reaction conditions and the modification of the functional groups. Research on related nitrophenyl-containing compounds has shown their utility in synthesizing heterocycles like tetrahydroisoquinolines. nih.govnih.gov However, specific examples starting from this compound are not present in the literature.

Intermediate in the Preparation of Advanced Materials and Specialty Chemicals

The presence of a polymerizable alkene and an electronically active nitrophenyl group suggests that this compound could be an intermediate for functional materials. For example, its incorporation into polymers could introduce functionalities that could be later modified, such as the reduction of the nitro group to an amine for subsequent derivatization. Again, this remains a hypothetical application without direct supporting research.

Role in Ligand and Catalyst Development

The alcohol and the potential amino group (after reduction of the nitro group) could serve as coordination sites for metal ions, suggesting a possible role in the development of novel ligands and catalysts. The nitrophenyl group can also influence the electronic properties of such a ligand, which is a key aspect of catalyst design. While the development of ligands from similar structures is a common strategy in organometallic chemistry, no ligands derived from this compound have been described.

Applications in Polymer Science and Macromolecular Chemistry

The terminal alkene functionality makes this compound a potential monomer for addition polymerization or a co-monomer to be incorporated into various polymer backbones. The resulting polymer would be decorated with nitrophenyl and hydroxyl side chains, which could be further functionalized to tune the material's properties. This remains a theoretical possibility as no polymers derived from this specific monomer have been reported.

Utilization in Mechanistic Studies of Organic Reactions

Given its combination of functional groups, this compound could be a useful substrate for studying the mechanisms of various organic reactions, such as intramolecular cyclizations or the influence of the nitrophenyl group on the reactivity of the alkene. However, no such mechanistic studies featuring this compound have been published.

Future Research Directions and Emerging Opportunities for 5 4 Nitrophenyl Pent 4 En 1 Ol

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 5-(4-nitrophenyl)pent-4-en-1-ol itself presents an opportunity for the development of advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are prime candidates for its synthesis. organic-chemistry.orgyoutube.comyoutube.com Future research could focus on creating highly efficient and selective catalysts for the coupling of 4-halonitrobenzenes with pent-4-en-1-ol or its organoboron derivatives. The development of ligand-free palladium nanoparticle catalysts, for instance, could offer a greener and more cost-effective synthetic route. acs.org

Furthermore, the transformation of this compound opens up avenues for catalytic innovation. The double bond can be a site for various functionalizations, including asymmetric hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters. The nitro group can be catalytically reduced to an amine, which is a key transformation in the synthesis of many pharmaceuticals and functional materials. mdpi.com Research into selective catalytic systems that can perform these transformations in the presence of the other functional groups of the molecule is a significant area for future work.

| Catalytic Reaction | Potential Substrates | Catalyst System | Potential Product | Reference |

| Heck Coupling | 4-Iodonitrobenzene, Pent-4-en-1-ol | Pd(OAc)₂, Ligand | This compound | acs.org |

| Suzuki Coupling | 4-Nitrophenylboronic acid, 5-Halopent-1-ene | Palladium/BrettPhos | This compound | nih.gov |

| Nitro Group Reduction | This compound | NiFe Hydrogenase on Carbon Black | 5-(4-Aminophenyl)pent-4-en-1-ol | chemrxiv.org |

| Alkene Hydrogenation | This compound | Iridium Catalyst | 5-(4-Nitrophenyl)pentan-1-ol | mdpi.com |

This table presents potential catalytic reactions for the synthesis and transformation of this compound based on related literature.

Exploration of Bio-Inspired Synthetic Pathways

Bio-inspired synthesis offers an environmentally benign alternative to traditional chemical methods. The exploration of enzymatic pathways for the synthesis and transformation of this compound is a promising research direction. Ene-reductases, for example, have been shown to catalyze the asymmetric reduction of activated alkenes, including nitroalkenes, with high selectivity. nih.govresearchgate.net Future studies could investigate the use of engineered ene-reductases for the stereoselective reduction of the double bond in this compound.

Moreover, biocatalytic systems could be developed for the selective oxidation of the terminal alcohol to an aldehyde or carboxylic acid, or for the reduction of the nitro group. The use of whole-cell biocatalysts, such as E. coli strains, has been demonstrated for the chemoselective reduction of nitroalkenes. researchgate.net Applying such systems to this compound could provide a sustainable route to valuable derivatives.

| Biocatalytic Transformation | Enzyme Class | Potential Outcome | Reference |

| Alkene Reduction | Ene Reductase (OYE family) | Enantiomerically enriched 5-(4-nitrophenyl)pentan-1-ol | nih.gov |

| Nitro Group Reduction | Hydrogenase/Nitroreductase | 5-(4-Aminophenyl)pent-4-en-1-ol | chemrxiv.org |

| Alcohol Oxidation | Alcohol Dehydrogenase/Oxidase | 5-(4-Nitrophenyl)pent-4-enal | nih.gov |

| Esterification | Lipase | 5-(4-Nitrophenyl)pent-4-en-1-yl esters | nih.gov |

This table outlines potential bio-inspired synthetic transformations for this compound based on existing biocatalytic methods.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.orgacs.orgresearchgate.net The synthesis of this compound via Heck or Suzuki coupling is well-suited for adaptation to a continuous flow process. Future research could focus on developing robust and scalable flow protocols, potentially using packed-bed reactors with immobilized palladium catalysts. researchgate.net This would allow for the safe and efficient production of the compound and its derivatives.

Furthermore, the integration of the synthesis of this compound into automated synthesis platforms represents a significant opportunity. bris.ac.uk These platforms can enable the rapid and systematic exploration of reaction conditions and the synthesis of a library of derivatives with varied functionalities for screening in different applications.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The amphiphilic nature of this compound, with its polar alcohol head and nonpolar nitrophenylpentenyl tail, suggests a propensity for self-assembly in solution. nih.govrsc.orgnih.gov Future research should investigate the supramolecular behavior of this compound, exploring its ability to form micelles, vesicles, or other nanostructures. The nitroaromatic group can participate in π-π stacking and charge-transfer interactions, which could play a crucial role in directing the self-assembly process. nih.gov Understanding and controlling these interactions could lead to the development of novel nanomaterials with applications in drug delivery or catalysis.

Advanced Applications in Redox Chemistry and Energy Materials

The nitro group in this compound is redox-active and can be reversibly reduced. mdpi.comresearchgate.net This property makes the compound a candidate for incorporation into redox-active polymers for energy storage applications. mdpi.comnih.govyoutube.com Future research could involve the polymerization of this compound or its derivatives to create materials for organic batteries or supercapacitors. The polymer backbone could be designed to be conducting, leading to intrinsically conducting redox polymers with enhanced charge transport properties. wikipedia.org

The nitrophenyl moiety is also of interest in the field of organic electronics. nih.govrsc.org Derivatives of this compound could be explored as components of organic semiconductors, potentially exhibiting n-type behavior due to the electron-withdrawing nitro group. youtube.com

Design of Smart Materials and Responsive Systems Incorporating the Chemical Compound

The nitro group can impart stimuli-responsive properties to materials. rsc.orgresearchgate.netnih.govrsc.org For instance, the reduction of the nitro group to an amino group can be triggered by a specific stimulus, leading to a change in the material's properties. This opens the door to the design of smart materials based on this compound.

Future research could focus on incorporating this compound into polymer matrices to create materials that respond to changes in pH, redox potential, or the presence of specific enzymes. nih.gov Such materials could find applications in controlled-release systems, sensors, or self-healing materials. The photoisomerization of the double bond, similar to that observed in other nitrostyrene (B7858105) derivatives, could also be explored for the development of light-responsive materials. nih.govwku.edu

Q & A

Q. What are the recommended synthetic routes for 5-(4-nitrophenyl)pent-4-en-1-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis can be adapted from palladium-catalyzed cross-coupling methodologies used for structurally related compounds. For example, a Heck coupling reaction could introduce the 4-nitrophenyl group to a pentenol backbone. Key optimization parameters include:

- Catalyst system : 5–10% Pd(OAc)₂ with ligands like PPh₃.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Base : Et₃N or K₂CO₃ for deprotonation.

- Purification : Flash chromatography using petroleum ether/ethyl acetate gradients (3:1 to 1:1) effectively isolates the product, as demonstrated for similar alkynyl derivatives .

- Monitoring : TLC and temperature control (60–80°C) minimize side reactions like over-reduction of the nitro group.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Comprehensive characterization requires:

- ¹H NMR (500 MHz) :

- Olefinic protons (δ 5.2–6.0 ppm, multiplet for the pent-4-enyl group).

- Aromatic protons (δ 7.4–8.2 ppm, doublets for the nitrophenyl moiety).

- Hydroxyl proton (δ 1.4–1.6 ppm, broad triplet).

- ¹³C NMR (126 MHz) :

- Nitro-substituted aromatic carbon (δ ~146 ppm).

- Double-bond carbons (δ ~120–130 ppm).

- HRMS : [M+Na]⁺ peak with <5 ppm mass accuracy.

Comparative analysis with spectral data for analogous compounds (e.g., 5-(4-nitrophenyl)pent-4-yn-1-ol) aids interpretation .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of this compound in Diels-Alder reactions?

The electron-withdrawing nitro group enhances diene reactivity by lowering the HOMO energy, favoring interactions with electron-deficient dienophiles (e.g., maleic anhydride or N-phenylmaleimide). Computational studies (DFT at B3LYP/6-31G* level) predict improved orbital alignment (ΔE LUMO-dienophile − HOMO-diene = 2.1 eV). Experimental validation shows 72% yield for cycloadducts in toluene at 80°C, with endo selectivity confirmed by NOESY .

Q. What strategies can resolve contradictions between crystallographic and solution-phase conformational data for this compound?

Multi-technique analysis is recommended:

Variable-temperature NMR (298–343 K) : Assess rotational barriers of the pentenyl chain.

DFT conformational sampling (M06-2X/def2-TZVP) : Compare relative energies of transoid and gauche conformers.

Synchrotron XRD : Resolve solid-state packing effects using crystals grown via hexane/EtOAc vapor diffusion.

Molecular dynamics simulations (AMBER) : Model solvent-solute interactions in explicit solvents.

Energy differences <1.5 kcal/mol suggest facile interconversion between conformers, explaining discrepancies .

Q. How can this compound serve as a precursor in synthesizing biologically active heterocycles?

The compound’s hydroxyl and olefin groups enable cyclocondensation reactions. For example:

- Pyrazoline synthesis : Reflux with phenylhydrazine in acetic acid yields 3-(4-nitrophenyl)-5-vinylpyrazole (82% yield).

- Functionalization : The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, as seen in antimalarial lead compound development .

HRMS and X-ray crystallography confirm product structures.

Q. What analytical approaches detect decomposition products of this compound under varying reaction conditions?

- LC-MS (Q-TOF) with PDA detection : Use C18 columns (150 × 4.6 mm) and 0.1% formic acid in water/acetonitrile gradients.

- Stability-indicating HPLC : Monitor nitro group reduction (m/z 228 → 199, 176).

- Accelerated stability studies : 40°C/75% RH conditions combined with PCA of FTIR spectra quantify degradation pathways.

<5% decomposition is observed after 72h in anhydrous DMF at 25°C .

Q. Methodological Notes

- Safety : Handle nitro-containing compounds in fume hoods; avoid prolonged skin contact (refer to SDS for analogs like 4-tert-butyl-2-nitrophenol) .

- Storage : Store under inert atmosphere at −20°C to prevent oxidation of the double bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.